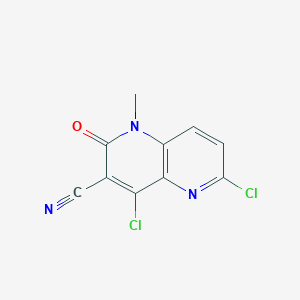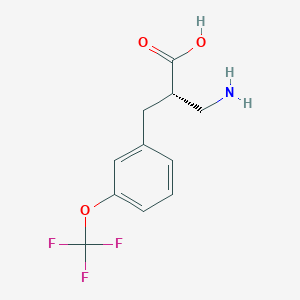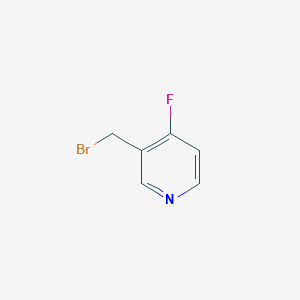![molecular formula C70H86N6O2S7 B12947171 2-[(5Z)-5-[[5-[5-[5-[5-[5-[(Z)-[2-(dicyanomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-3-octylthiophen-2-yl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]-4-octylthiophen-2-yl]methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile](/img/structure/B12947171.png)
2-[(5Z)-5-[[5-[5-[5-[5-[5-[(Z)-[2-(dicyanomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-3-octylthiophen-2-yl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]-4-octylthiophen-2-yl]methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-[(5Z)-5-[[5-[5-[5-[5-[5-[(Z)-[2-(dicyanomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-3-octylthiophen-2-yl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]-4-octylthiophen-2-yl]methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile” is a complex organic molecule that features multiple thiophene and thiazolidinone rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the thiazolidinone and thiophene rings, followed by their sequential coupling. Common synthetic methods might include:
Cyclization reactions: to form the thiazolidinone rings.
Suzuki or Stille coupling reactions: to link the thiophene units.
Knoevenagel condensation: to introduce the dicyanomethylidene group.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Automated synthesis: using flow chemistry techniques.
Purification methods: such as column chromatography or recrystallization.
化学反应分析
Types of Reactions
The compound can undergo various types of reactions, including:
Oxidation and reduction: reactions, which can alter the electronic properties of the molecule.
Substitution reactions: on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: like potassium permanganate or hydrogen peroxide.
Reducing agents: such as lithium aluminum hydride.
Catalysts: like palladium for coupling reactions.
Major Products
The major products of these reactions would depend on the specific conditions used but could include:
Functionalized thiophene derivatives: .
Modified thiazolidinone rings: .
科学研究应用
Chemistry
Organic electronics: The compound’s electronic properties make it a candidate for use in organic semiconductors.
Biology and Medicine
Drug development: The thiazolidinone moiety is known for its biological activity, including anti-inflammatory and anticancer properties.
Industry
Materials science: Use in the development of new materials with specific electronic or optical properties.
作用机制
The compound’s mechanism of action would depend on its specific application. For example:
In organic electronics: , it might function by facilitating charge transport through its conjugated system.
In medicinal chemistry: , it could interact with biological targets such as enzymes or receptors, modulating their activity.
相似化合物的比较
Similar Compounds
Other thiazolidinone derivatives: Known for their biological activity.
Thiophene-based compounds: Widely studied for their electronic properties.
Uniqueness
This compound’s uniqueness lies in its complex structure, which combines multiple functional groups and rings, potentially offering a combination of properties not found in simpler molecules.
属性
分子式 |
C70H86N6O2S7 |
|---|---|
分子量 |
1267.9 g/mol |
IUPAC 名称 |
2-[(5Z)-5-[[5-[5-[5-[5-[5-[(Z)-[2-(dicyanomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-3-octylthiophen-2-yl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]-4-octylthiophen-2-yl]methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile |
InChI |
InChI=1S/C70H86N6O2S7/c1-7-13-17-21-25-29-33-49-39-55(43-61-67(77)75(11-5)69(84-61)53(45-71)46-72)79-65(49)59-41-51(35-31-27-23-19-15-9-3)63(82-59)57-37-38-58(81-57)64-52(36-32-28-24-20-16-10-4)42-60(83-64)66-50(34-30-26-22-18-14-8-2)40-56(80-66)44-62-68(78)76(12-6)70(85-62)54(47-73)48-74/h37-44H,7-36H2,1-6H3/b61-43-,62-44- |
InChI 键 |
LHRBWFSSFGUIQR-ZANQYWCJSA-N |
手性 SMILES |
CCCCCCCCC1=C(SC(=C1)/C=C/2\SC(=C(C#N)C#N)N(C2=O)CC)C3=CC(=C(S3)C4=CC=C(S4)C5=C(C=C(S5)C6=C(C=C(S6)/C=C/7\SC(=C(C#N)C#N)N(C7=O)CC)CCCCCCCC)CCCCCCCC)CCCCCCCC |
规范 SMILES |
CCCCCCCCC1=C(SC(=C1)C=C2C(=O)N(C(=C(C#N)C#N)S2)CC)C3=CC(=C(S3)C4=CC=C(S4)C5=C(C=C(S5)C6=C(C=C(S6)C=C7C(=O)N(C(=C(C#N)C#N)S7)CC)CCCCCCCC)CCCCCCCC)CCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Benzenesulfonyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B12947088.png)
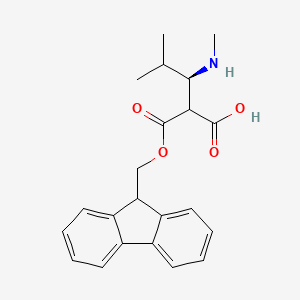
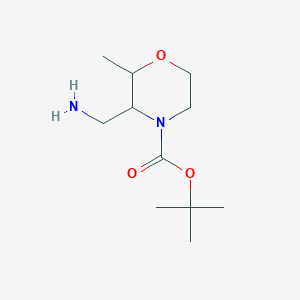
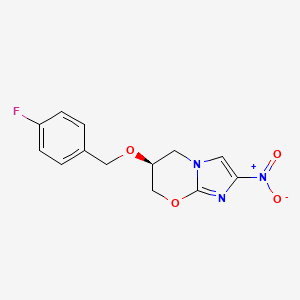


propanoic acid](/img/structure/B12947126.png)
![Carbamic acid, N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1,1-dimethylethyl]-, phenylmethyl ester](/img/structure/B12947129.png)



